2-benzyl 1-ethyl (1S,3aR,4R,6aS)-4-aminohexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate
Description
Systematic Nomenclature and Structural Classification
IUPAC Nomenclature
The systematic name 2-benzyl 1-ethyl (1S,3aR,4R,6aS)-4-aminohexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate reflects its structural features:
- Bicyclic backbone : A hexahydrocyclopenta[c]pyrrole system (fused cyclopentane-pyrrole rings).
- Substituents :
- 1-Ethyl carboxylate at position 1.
- 2-Benzyl carboxylate at position 2.
- 4-Amino group on the pyrrolidine ring.
- Stereochemistry : Absolute configurations at positions 1S, 3aR, 4R, and 6aS.
Structural Classification
| Feature | Classification |
|---|---|
| Core structure | Bicyclic heterocycle |
| Heteroatoms | Nitrogen in pyrrole ring |
| Functional groups | Carboxylates, amine |
| Stereocenters | Four chiral centers |
The molecule belongs to the 3-azabicyclo[3.3.0]octane family, a scaffold noted for conformational rigidity and bioactivity.
Historical Context in Heterocyclic Chemistry Research
Evolution of Cyclopenta[c]pyrrole Derivatives
Cyclopenta[c]pyrrole systems gained prominence in the 20th century due to their structural resemblance to natural alkaloids. Early synthetic routes, such as Griot’s 1959 LiAlH₄-mediated reduction of imides, faced limitations in yield and safety. Modern methods, including boron-based reductions under Lewis acid catalysis, improved efficiency (e.g., 85% yield in CN103601666A).
Key Milestones:
- 1990s : Identification of bicyclic pyrrolidines as protease inhibitors.
- 2000s : Use in antidiabetic agents (e.g., gliclazide intermediates).
- 2010s : Applications in antiviral and anticancer scaffolds.
The target compound’s synthesis leverages advances in stereocontrolled hydrogenation, exemplified by WO2013102634A1’s single-step dicyanocyclopentene reduction.
Significance of Stereochemical Configuration in Bioactive Molecules
Impact of Chiral Centers
The (1S,3aR,4R,6aS) configuration ensures optimal spatial orientation for target binding:
- 1S/3aR : Stabilizes the bicyclic framework via endo-fused ring geometry.
- 4R-Amino group : Positions the NH₂ for hydrogen bonding with enzymatic active sites.
- 6aS : Prevents steric clashes with hydrophobic protein pockets.
Case Study: Anticancer Activity
In N-substituted pyrrole derivatives, cis-3,4-diphenyl analogs show 10-fold higher RORγt inverse agonism than trans isomers. Similarly, the target compound’s stereochemistry enhances its potential as a kinase or protease inhibitor scaffold.
Conformational Analysis
The bicyclic system’s puckering mode (envelope vs. twist-boat) modulates:
Properties
IUPAC Name |
2-O-benzyl 3-O-ethyl (3S,3aS,6R,6aR)-6-amino-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-2-23-17(21)16-13-8-9-15(19)14(13)10-20(16)18(22)24-11-12-6-4-3-5-7-12/h3-7,13-16H,2,8-11,19H2,1H3/t13-,14-,15+,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFLWNOAOPASYSF-JONQDZQNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2CCC(C2CN1C(=O)OCC3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1[C@H]2CC[C@H]([C@H]2CN1C(=O)OCC3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601105497 | |
| Record name | Cyclopenta[c]pyrrole-1,2(1H)-dicarboxylic acid, 4-aminohexahydro-, 1-ethyl 2-(phenylmethyl) ester, (1R,3aS,4S,6aR)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601105497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1251021-48-3 | |
| Record name | Cyclopenta[c]pyrrole-1,2(1H)-dicarboxylic acid, 4-aminohexahydro-, 1-ethyl 2-(phenylmethyl) ester, (1R,3aS,4S,6aR)-rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1251021-48-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopenta[c]pyrrole-1,2(1H)-dicarboxylic acid, 4-aminohexahydro-, 1-ethyl 2-(phenylmethyl) ester, (1R,3aS,4S,6aR)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601105497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-Benzyl 1-ethyl (1S,3aR,4R,6aS)-4-aminohexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C18H25N2O4
- Molecular Weight : 341.40 g/mol
- CAS Number : 1251012-69-7
The compound features a hexahydrocyclopenta[c]pyrrole core with amino and dicarboxylate functional groups, which are critical for its biological activity.
Pharmacological Properties
Research indicates that compounds with similar structures often exhibit a range of biological activities including:
- Antimicrobial Activity : Many derivatives of cyclopentapyrrole have shown effectiveness against various bacterial strains. For instance, studies have reported that related compounds inhibit the growth of Staphylococcus aureus and Escherichia coli through disruption of cell wall synthesis and function .
- Anticancer Potential : Some derivatives have been evaluated for their cytotoxic effects on cancer cell lines. In vitro studies demonstrated that these compounds induce apoptosis in human cancer cells by activating caspase pathways .
- Neuroprotective Effects : Certain analogs have been investigated for their neuroprotective properties in models of neurodegenerative diseases. They potentially mitigate oxidative stress and improve neuronal survival .
The biological activity of this compound is believed to involve:
- Receptor Modulation : The compound may interact with specific receptors in the central nervous system, influencing neurotransmitter release and neuronal excitability.
- Enzyme Inhibition : It may act as an inhibitor of certain enzymes involved in metabolic pathways or signal transduction processes, contributing to its therapeutic effects .
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various pyrrole derivatives. The results indicated that compounds similar to 2-benzyl 1-ethyl exhibited significant inhibition against gram-positive bacteria. The mechanism was attributed to the disruption of bacterial membrane integrity .
Study 2: Cytotoxicity in Cancer Cells
In vitro assays conducted on breast cancer cell lines showed that the compound induced apoptosis at micromolar concentrations. Flow cytometry analysis revealed increased levels of caspase activation and DNA fragmentation . The study concluded that the compound could be a lead candidate for further development in cancer therapeutics.
Study 3: Neuroprotective Effects
Research on neuroprotection highlighted the ability of similar compounds to reduce oxidative stress markers in neuronal cultures exposed to neurotoxic agents. The findings suggest potential applications in treating conditions like Alzheimer's disease .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C18H25N2O4 |
| Molecular Weight | 341.40 g/mol |
| CAS Number | 1251012-69-7 |
| Antimicrobial Activity | Effective against S. aureus |
| Cytotoxicity | Induces apoptosis in cancer cells |
| Neuroprotective Potential | Reduces oxidative stress |
Comparison with Similar Compounds
a) Ester Group Reactivity
- Ethyl vs. tert-Butyl Esters : The target compound’s ethyl ester (1-position) is less sterically hindered and more reactive toward hydrolysis than tert-butyl esters in analogs like CAS 146231-54-1. This makes it suitable for transient protection in multi-step syntheses .
- Benzyl Ester Stability : The benzyl ester (2-position) in the target compound and analogs (e.g., CAS 1042330-85-7) offers moderate stability, balancing between the hydrolytic resistance of tert-butyl and the lability of methyl esters .
b) Functional Group Impact
- Amino vs. Oxo Groups: The 4-amino group in the target compound distinguishes it from the 5-oxo analog (CAS 146231-54-1). The amino group enhances water solubility and provides a site for derivatization (e.g., amide bond formation), whereas the oxo group may participate in ketone-specific reactions .
- Hydroxypropyl Side Chain : The (2S,4R)-2-benzyl 1-tert-butyl analog with a 3-hydroxypropyl substituent () highlights how side-chain modifications can tailor solubility and steric effects, though this feature is absent in the target compound .
c) Stereochemical Considerations
The (1S,3aR,4R,6aS) configuration ensures spatial orientation critical for binding in chiral environments, such as enzyme active sites. This contrasts with simpler pyrrolidine derivatives lacking defined stereochemistry, which may exhibit reduced specificity in biological applications .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-benzyl 1-ethyl (1S,3aR,4R,6aS)-4-aminohexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate?
- Methodological Answer : A multi-step organic synthesis approach is typically employed.
Core scaffold formation : Start with a cyclopenta[c]pyrrolidine precursor, introducing amino and carboxylate groups via selective protection/deprotection strategies. For example, tert-butyl or benzyl groups are common for amine protection .
Esterification : React with benzyl chloroformate and ethyl chloroformate in a stereoselective manner to install the 2-benzyl and 1-ethyl ester groups. Use chiral catalysts or resolving agents to maintain the (1S,3aR,4R,6aS) configuration .
Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization for stereochemical purity.
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm regiochemistry and stereochemistry. For example, coupling constants () in -NMR can distinguish axial vs. equatorial protons in the hexahydrocyclopenta[c]pyrrole ring .
- IR Spectroscopy : Identify carbonyl stretches (~1700–1750 cm) to verify ester and carbamate groups .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns (e.g., loss of benzyl or ethyl groups) .
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer :
- Hazard Assessment : Review Safety Data Sheets (SDS) of structurally similar compounds (e.g., cyclopenta[c]pyrrole derivatives with benzyl/ethyl esters) for toxicity and reactivity data. For example, analogs like cis-tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate require PPE (gloves, goggles) due to potential irritancy .
- Ventilation : Use fume hoods during synthesis to mitigate exposure to volatile reagents (e.g., chloroformates).
Advanced Research Questions
Q. How can researchers confirm the stereochemical integrity of the (1S,3aR,4R,6aS) configuration during synthesis?
- Methodological Answer :
- X-ray Crystallography : Resolve the crystal structure to unambiguously assign stereochemistry. For example, dimethyl 5-acetyl-1-hydroxy-4-methyl-1H-pyrrole-2,3-dicarboxylate was structurally confirmed via single-crystal X-ray diffraction (space group , ) .
- Chiral HPLC : Use Daicel Chiralpak columns (e.g., IC column with hexane/IPA eluent) to separate enantiomers and determine enantiomeric excess (ee) .
- Vibrational Circular Dichroism (VCD) : Compare experimental and computed VCD spectra for absolute configuration determination .
Q. How should researchers address contradictions between spectroscopic data and computational modeling results?
- Methodological Answer :
- Cross-Validation : Re-examine NMR assignments using 2D techniques (e.g., COSY, HSQC) to resolve signal overlap. For example, misassignment of diastereotopic protons in the cyclopenta ring can lead to conflicting NOE correlations .
- DFT Calculations : Optimize the molecular geometry using software like Gaussian and simulate NMR chemical shifts (e.g., GIAO method) to identify discrepancies between experimental and theoretical data .
Q. What experimental strategies can evaluate the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Degradation Studies :
- pH Stability : Incubate the compound in buffered solutions (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via HPLC .
- Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition thresholds (e.g., 150–200°C for ester derivatives) .
- Spectroscopic Monitoring : Track carbonyl peak shifts in IR or -NMR to detect hydrolysis of ester groups .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
